3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid involves the reaction of 1,3-benzoxazole-2-thiol with a suitable benzoic acid derivative under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The benzoxazole ring can form hydrogen bonds or hydrophobic interactions with target molecules, while the thioether linkage provides additional binding sites . These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid can be compared with other similar compounds, such as:
4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid: This compound has a similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
Benzoxazole derivatives: Various benzoxazole derivatives with different substituents can exhibit different biological activities and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target molecules and distinct chemical reactivity .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-5-3-4-10(8-11)9-20-15-16-12-6-1-2-7-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNQRUDMFQBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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